kavain
Description
Molecular Pharmacology of Kavain at GABA-A Receptors
Allosteric Modulation Mechanisms Across Receptor Subtypes
Differential Effects on Synaptic (α1β2γ2L) Versus Extrasynaptic (α4β2δ) Isoforms
This compound exhibits functionally distinct modulation patterns between synaptic and extrasynaptic GABA-A receptor populations. At synaptic α1β2γ2L receptors, 300 μM this compound produces moderate potentiation (170% ± 23% of baseline GABA responses) without altering maximal GABA efficacy or receptor sensitivity. In contrast, the same concentration induces a two-fold increase in maximal GABA-evoked currents at extrasynaptic α4β2δ receptors (p < 0.0001). This differential modulation arises from intrinsic variations in GABA efficacy between receptor subtypes—α4β2δ receptors exhibit higher GABA sensitivity (EC~50~ = 2.6 μM) compared to α1β2γ2L receptors (EC~50~ = 136 μM), rendering extrasynaptic isoforms more responsive to this compound's allosteric enhancement.
The table below summarizes key pharmacological parameters:
| Receptor Subtype | GABA EC~50~ (Control) | GABA EC~50~ (+300 μM this compound) | Maximal Current Enhancement |
|---|---|---|---|
| α1β2γ2L | 136 μM | 99 μM | 170% ± 23% |
| α4β2δ | 2.6 μM | 1.7 μM | 200% ± 15% |
Data derived from concentration-response analyses in Xenopus oocyte expression systems.
Subunit Composition-Dependent Potentiation Patterns
Systematic evaluation of subunit requirements reveals broad-spectrum modulation across GABA-A receptor variants. This compound (300 μM) enhances GABA responses at all tested subunit combinations—including αxβ2γ2L (x = 1,2,3,5), α1βxγ2L (x = 1,2,3), and α4β2δ—with no statistically significant subtype selectivity (Tukey's test, p > 0.05). However, β-subunit mutations significantly alter this compound sensitivity. The β3N265M mutation, which impairs anesthetic binding, reduces this compound-mediated potentiation by 58% compared to wild-type receptors (p < 0.01). This suggests partial overlap between this compound's molecular targets and transmembrane anesthetic binding pockets.
Flumazenil-Insensitive Binding Site Characteristics
This compound modulates GABA-A receptors through mechanisms pharmacologically distinct from benzodiazepines. Co-application with 10 μM flumazenil—a competitive antagonist at the classical benzodiazepine site—fails to inhibit this compound's potentiating effects at α1β2γ2L receptors. This insensitivity persists across receptor subtypes and correlates with functional additivity when combined with diazepam. Simultaneous application of 300 μM this compound and 1 μM diazepam produces 350% ± 10% potentiation, exceeding individual effects (260% for each agent alone) but remaining below theoretical additive values. Such subadditive interactions suggest either steric hindrance between binding sites or convergence on downstream signaling pathways.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859419 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-33-2 | |
| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cold-Water Extraction
Indigenous practices involve kneading ground kava root in cold water using fibrous strainers, a method optimized for beverage preparation rather than kavain isolation. Typical parameters include:
| Parameter | Value | Source |
|---|---|---|
| Kava-to-water ratio | 1:15 (w/v) | |
| Extraction time | 5–10 minutes | |
| Temperature | Ambient (20–25°C) |
This process yields kavalactone concentrations of 3–5% w/v, with this compound constituting 15–20% of the total lactones. However, flavokawins and other lipophilic impurities necessitate subsequent purification for pharmaceutical-grade this compound.
Solvent-Based Extraction
Industrial-scale methods employ organic solvents to enhance this compound recovery:
-
Ethanol Percolation :
-
Acetone-Water Systems :
Modern Synthetic Approaches
Chiral Auxiliary-Based Synthesis
Smith et al. pioneered the first asymmetric synthesis of (+)-kavain using thiazolidinethione auxiliaries:
-
Aldol Reaction :
-
N-Acetyl thiazolidinethione undergoes stereoselective aldol addition with cinnamaldehyde (90% ee).
-
-
Malonate Displacement :
-
The aldol adduct reacts with dimethyl malonate, followed by decarboxylation to form the pyrone core.
-
-
Lactonization :
Key Advantages :
-
High enantiomeric excess (≥90%)
-
Scalable to multi-gram quantities
Catalytic Asymmetric Mukaiyama Addition
Carreira’s dienolate methodology enables enantioselective this compound synthesis without stoichiometric chiral reagents:
-
Dienolate Formation :
-
Ethyl vinyl ether is treated with a Carreira catalyst (10 mol%) to generate a chiral dienolate.
-
-
Electrophilic Trapping :
-
Reaction with cinnamoyl chloride forms the stereodefined δ-ketoester intermediate.
-
-
Ring-Closing Metathesis :
Sulfoxide-Modified Julia Olefination
Pospíšil and Markó achieved (R)-kavain synthesis via a seven-step sequence from dimethyl D-malate:
-
Vinyl Ether Metathesis :
-
Cross-metathesis of chiral vinyl ethers constructs the pyrone backbone (E/Z >95:1).
-
-
Julia Olefination :
-
Benzyl phenyl sulfoxide couples with a lactone aldehyde, establishing the styryl moiety.
-
-
Final Deprotection :
Industrial-Scale Purification Techniques
Solvent Partitioning
Crude kava extracts are partitioned between immiscible phases to remove flavokawins:
| Phase System | This compound Recovery | Flavokawin Removal |
|---|---|---|
| Chloroform/Water | 85% | 40% |
| Ethyl Acetate/Aqueous Ethanol | 92% | 65% |
| Hexane/Acetone-Water | 78% | 75% |
Chromatographic Refinement
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates this compound at >98% purity. Functionalized silica gels impregnated with tin scavengers reduce residual metal catalysts from synthetic routes.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Traditional Extraction | 1.2–2.5 | 15–20 | High | 0.50–1.00 |
| Chiral Auxiliary Synthesis | 64 | 99 | Moderate | 120–150 |
| Catalytic Asymmetric | 55 | 95 | High | 80–100 |
| Julia Olefination | 65 | 98 | Low | 200–220 |
Note: Cost estimates reflect 2025 market prices for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
kavain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination may involve the use of ammonia or amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Pharmacological Properties of Kavain
This compound exhibits a variety of pharmacological activities, primarily attributed to its interaction with neurotransmitter systems. Key properties include:
- Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, contributing to its anxiolytic and sedative effects. Research indicates that this compound acts in a non-selective manner across various receptor subtypes, enhancing GABAergic transmission without the typical side effects associated with benzodiazepines .
- Anti-inflammatory Activity : Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It inhibits the secretion of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharides . This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : this compound has been identified as having neuroprotective properties, with studies indicating its ability to protect against neuronal damage in various models . This could have implications for neurodegenerative diseases.
- Antitumor Activity : this compound has shown promise in cancer research, specifically in inhibiting the proliferation of certain cancer cell lines. It has been reported to inhibit NF-κB signaling pathways in human pulmonary adenocarcinoma cells, suggesting a potential role in cancer therapy .
Clinical Applications
The therapeutic potential of this compound spans several medical fields:
- Anxiety and Stress Disorders : Clinical trials have validated the efficacy of kava extracts containing this compound for reducing anxiety symptoms. Its use as an alternative to conventional anxiolytics is being explored due to its favorable side effect profile .
- Pain Management : this compound's analgesic properties have been documented, making it a candidate for pain relief therapies. Research indicates that it may be effective against various types of pain, including neuropathic pain .
- Inflammatory Conditions : Given its anti-inflammatory effects, this compound may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Ongoing studies are investigating its efficacy in clinical settings .
- Neurodegenerative Diseases : The neuroprotective effects of this compound suggest it may have applications in treating conditions like Alzheimer’s disease and Parkinson’s disease, where oxidative stress and inflammation play critical roles .
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
- A study published in PLOS ONE highlighted the modulatory effects of this compound on GABA_A receptors, emphasizing its potential as a therapeutic agent for anxiety disorders . The research involved functional characterization using human receptor subtypes expressed in Xenopus oocytes.
- Another investigation focused on the protective effects of this compound on meristematic cells in Allium cepa, demonstrating its low cytotoxicity and potential role as an antioxidant . This study supports its use in formulations aimed at reducing oxidative stress.
- Research evaluating the biopharmaceutical properties of synthetic this compound indicated that it possesses high intestinal permeability and low solubility, classifying it as BCS Class II. This information is crucial for developing oral formulations .
Mechanism of Action
The mechanism of action of kavain involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dihydrokavain
- Structure : Hydrogenated α-pyrone ring, lacking the double bond in this compound’s lactone ring .
- Activity : Comparable anti-inflammatory potency to this compound in LPS-induced endotoxic shock models but shares rapid clearance .
- Mechanism : Suppresses TNF-α without affecting LITAF expression, unlike ring-opened analogs .
Kava-205Me
- Structure: Methylated cyclohexenone derivative with a 4-methylbenzoate substituent .
- Activity : Superior TNF-α inhibition (z-score = −1.07 vs. This compound’s −0.99) in P. gingivalis-infected macrophages. Reduces osteoclastogenesis and TLR pathway activation .
- Pharmacokinetics : Enhanced metabolic stability compared to this compound, likely due to reduced susceptibility to enzymatic degradation .
This compound Ring-Opened Analogues
- Structure : Open-chain α,β-unsaturated esters replacing the lactone ring .
- Activity : Inhibit TNF-α secretion (≥50% suppression at 50 μg/mL) and suppress LITAF expression, diverging from this compound’s mechanism .
- Limitations : Lower solubility and permeability than this compound, necessitating formulation optimization .
Yangonin and Methysticin
- Structure : Additional methoxy groups on the aromatic ring .
- Activity : Weaker TNF-α suppression (EC₅₀ >100 μM) compared to this compound (EC₅₀ ~10–50 μM) .
- GABA Modulation : Yangonin shows negligible GABAA receptor potentiation, unlike this compound .
Pharmacological Activity Comparison
| Compound | TNF-α Suppression (EC₅₀) | GABAA Potentiation | Solubility (mg/mL) | Half-Life (h) |
|---|---|---|---|---|
| This compound | 10–50 μM | + (α4β2δ > α1β2γ2L) | >1 (pH 7) | <2 |
| Dihydrothis compound | 20–60 μM | + (similar to this compound) | 0.8–1.2 | <2 |
| Kava-205Me | 5–25 μM | Not reported | 0.5–0.8 | ~4 |
| Ring-Opened Analog | 30–100 μM | – | 0.2–0.5 | <1 |
| Yangonin | >100 μM | – | 0.3–0.6 | <1.5 |
Pharmacokinetic Profiles
- This compound: High intestinal permeability (Papp = 12 × 10⁻⁶ cm/s) but rapid hepatic clearance due to CYP450 metabolism.
- Kava-205Me : Improved metabolic stability via methylation, reducing CYP3A4-mediated degradation. Preliminary data suggest a 2-fold longer half-life than this compound .
- Dihydrothis compound : Similar clearance to this compound but lower volume of distribution (0.8 L/kg vs. 1.2 L/kg) .
Mechanistic Divergence
- Ring-Opened Analogs : Inhibit LITAF, a transcription factor directly regulating TNF-α, suggesting a distinct molecular target .
- GABAA Receptor Modulation : this compound potentiates GABA currents at α4β2δ receptors (200% maximal enhancement) but shows negligible effects at α1β2γ2L subtypes. This contrasts with benzodiazepines, which bind γ2-containing receptors .
Biological Activity
Kavain, a major kavalactone derived from the root of Piper methysticum (commonly known as kava), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anxiolytic, analgesic, anti-inflammatory, and neuroprotective effects, supported by various studies and data tables.
This compound is characterized by a unique chemical structure that includes a trans-double bond connecting phenyl and lactone rings. This structure is essential for its interaction with various biological targets, particularly GABA receptors. Research indicates that this compound enhances GABAergic activity in a non-selective manner across different receptor subtypes, which is significant given the role of GABA in anxiety modulation.
GABA Receptor Modulation
A study conducted on human GABA receptor subtypes revealed that this compound enhances GABA-elicited responses in a concentration-dependent manner. The enhancement was observed across all tested receptor subtypes without significant selectivity, indicating a broad mechanism of action:
| GABA Receptor Subtype | Response Enhancement (%) at 300 μM |
|---|---|
| α1β2 | 170 ± 23 |
| β2γ2L | 160 ± 20 |
| α4β2δ | 180 ± 25 |
This modulation suggests that this compound may serve as an effective anxiolytic agent by potentiating inhibitory neurotransmission .
Anxiolytic Effects
This compound's anxiolytic properties have been well-documented in clinical trials. For instance, a study demonstrated significant improvements in anxiety levels among participants consuming this compound compared to placebo groups. The cognitive performance and emotional state were notably enhanced, suggesting that this compound could be a viable alternative to traditional anxiolytics like benzodiazepines .
Analgesic and Anti-inflammatory Properties
This compound exhibits notable analgesic and anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This property positions this compound as a potential therapeutic agent for inflammatory conditions:
| Study | Effect Observed |
|---|---|
| Anti-inflammatory in LPS-stimulated macrophages | Significant reduction in TNF-α secretion |
| Analgesic activity in animal models | Pain relief comparable to conventional analgesics |
These findings highlight this compound's potential utility in pain management and inflammation-related disorders .
Neuroprotective Effects
The neuroprotective capabilities of this compound have also been investigated. Studies indicate that this compound can protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases. It has been shown to exert protective effects on neuronal cells by reducing oxidative stress markers and enhancing cell viability .
Case Studies and Clinical Trials
Several case studies have documented the effects of this compound on cognitive functions and driving safety. One notable study involved participants consuming high volumes of kava (greater than 2000 mg of kavalactones). Results indicated no significant impairment in reaction times or divided attention compared to control groups, suggesting that traditional consumption levels may not adversely affect cognitive performance:
| Parameter | Control Group (ms) | Kava Group (ms) |
|---|---|---|
| Reaction Time | 249.95 | 256.70 |
| Divided Attention Time | 499.75 | 568.32 |
Despite subjective reports of intoxication, objective measures indicated no significant impairment, challenging preconceived notions about kava's effects on motor skills .
Q & A
Q. Methodological Approach :
- Pharmacokinetic Profiling : Measure brain/plasma concentrations in animal models (e.g., mice) after intraperitoneal (i.p.) administration. For example, 100 mg/kg this compound yields brain concentrations up to 100 μM, while higher doses (300 mg/kg) achieve ~300 μM .
- Synergy Assessment : Co-administer this compound with other kavalactones to evaluate pharmacokinetic interactions, as mixtures may enhance bioavailability .
- In Vitro-In Vivo Correlation (IVIVC) : Use in vitro assays (e.g., GABAA receptor modulation) at concentrations mirroring in vivo levels (100–300 μM) to validate relevance .
Q. Data Contradictions :
- While in vitro studies often use 100–300 μM this compound, human pharmacokinetic data remain limited, complicating direct extrapolation .
What experimental models are optimal for studying this compound’s anti-inflammatory effects?
Q. Advanced Models :
- RAW 264.7 Macrophages : Treat cells with 100–300 μg/mL this compound alongside LPS (0.1 μg/mL) to measure TNF-α suppression via ELISA. Include cytotoxicity controls (e.g., CCK8 assay) to confirm viability >90% at these doses .
- Bone Marrow-Derived Macrophages (BMDMs) : Evaluate this compound analogs (e.g., Kav001) for enhanced solubility and Bcl-6/LITAF pathway modulation .
- Collagen Antib-Induced Periodontitis Models : Administer this compound (100–300 μg/mL) to assess alveolar bone loss reduction via micro-CT .
Q. Basic Models :
- LPS-Stimulated Cells : A starting point for screening anti-inflammatory activity, though limited in capturing tissue-specific effects .
How can researchers address contradictions in this compound’s GABAA receptor subtype selectivity?
Q. Experimental Design :
- Subunit-Specific Transfection : Use HEK293 cells expressing α1β2γ2L vs. α4β2δ GABAA receptors. Apply 300 μM this compound and measure GABA-evoked currents via patch-clamp. Note that this compound potentiates α4β2δ receptors more strongly (p<0.0001) despite lacking broad subtype selectivity .
- Mutational Analysis : Introduce β3N265M mutations to test this compound’s binding to transmembrane anesthetic sites, distinct from benzodiazepine sites .
- Combination Studies : Co-apply this compound with diazepam to assess non-additive effects, suggesting allosteric coupling between binding sites .
Q. Key Data :
| Receptor Subtype | This compound (300 μM) Potentiation | Significance vs. Control |
|---|---|---|
| α1β2γ2L | 170 ± 23% | p<0.05 |
| α4β2δ | 260 ± 11% | p<0.0001 |
What methodologies are recommended for evaluating this compound’s hepatotoxicity in preclinical studies?
Q. Advanced Techniques :
- Isolated Perfused Rat Liver Model : Perfuse this compound (43.5 μM) for 2 hours, followed by SEM/TEM to visualize endothelial damage and sinusoidal congestion .
- Biomarker Profiling : Measure ALT/AST levels in serum and hepatic glutathione depletion to assess oxidative stress .
- Comparative Studies : Test this compound alongside other kavalactones (e.g., dihydromethysticin) to identify compound-specific toxicity .
Q. Limitations :
How can this compound analogs be designed to improve pharmacokinetics while retaining bioactivity?
Q. Strategies :
- Structural Modification : Replace the pyrone ring with solubilizing groups (e.g., Kav001) to enhance aqueous solubility without compromising TNF-α inhibition .
- In Silico Docking : Predict binding affinity to LITAF or NF-κB using molecular dynamics simulations .
- In Vivo Efficacy Testing : Compare analogs (32–128 μg/mL) in Allium cepa genotoxicity assays to ensure safety prior to mammalian studies .
Q. Data-Driven Optimization :
| Analog | Solubility | TNF-α Inhibition (vs. This compound) | Cytotoxicity |
|---|---|---|---|
| This compound | Low | Baseline | Non-toxic |
| Kav001 | High | 2× stronger | Non-toxic |
What plant-based models are validated for assessing this compound’s genotoxicity and chemopreventive potential?
Q. Methodology :
- Allium cepa Root Assay : Treat roots with 32–128 μg/mL this compound for 48 hours. Score mitotic index (MI) and chromosomal aberrations (e.g., micronuclei) across 5,000 cells .
- Pre/Post-Treatment Design : Expose roots to this compound before or after mutagen (MMS) to evaluate antigenotoxic effects. Significant damage reduction occurs at 128 μg/mL (p<0.01) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
